molecular formula C15H11ClFN5 B7825632 4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B7825632
M. Wt: 315.73 g/mol
InChI Key: VWHYESFOJNPCKF-UHFFFAOYSA-N
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Description

4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound with a unique structure that combines a triazino and benzimidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the triazino ring. The final step involves the chlorination and fluorination of the phenyl ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction parameters, thereby improving efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
  • 4-(5-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Uniqueness

Compared to similar compounds, 4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-chloro-2-fluorophenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5/c16-8-5-6-10(17)9(7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHYESFOJNPCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=C(C=CC(=C4)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC3=NC(=NC(N23)C4=C(C=CC(=C4)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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